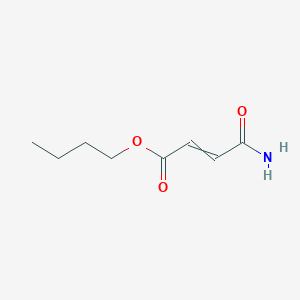![molecular formula C15H16N2O5 B14307069 1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione CAS No. 114912-57-1](/img/structure/B14307069.png)
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione typically involves the reaction of piperazine derivatives with acetylating agents and 2,5-dimethoxybenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of specific catalysts to achieve the desired transformations. Major products formed from these reactions include substituted piperazines, alcohols, amines, and carboxylic acids.
Applications De Recherche Scientifique
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory, analgesic, or antimicrobial agent.
Mécanisme D'action
The mechanism of action of 1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione can be compared with other similar compounds, such as:
- 1-Acetyl-3-[(2,4-dimethoxyphenyl)methylidene]piperazine-2,5-dione
- 1-Acetyl-3-[(2,6-dimethoxyphenyl)methylidene]piperazine-2,5-dione
- 1-Acetyl-3-[(3,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione
These compounds share similar structural features but differ in the position of the methoxy groups on the aromatic ring. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
114912-57-1 |
|---|---|
Formule moléculaire |
C15H16N2O5 |
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
1-acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C15H16N2O5/c1-9(18)17-8-14(19)16-12(15(17)20)7-10-6-11(21-2)4-5-13(10)22-3/h4-7H,8H2,1-3H3,(H,16,19) |
Clé InChI |
JFIXWPILWOMXHU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(=O)NC(=CC2=C(C=CC(=C2)OC)OC)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


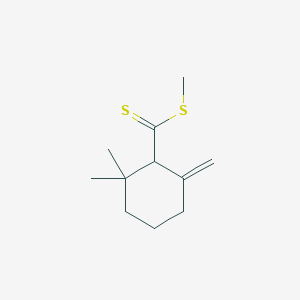
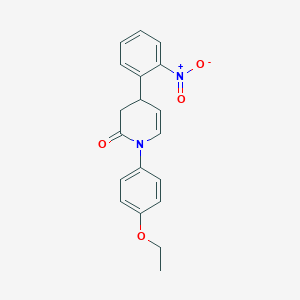
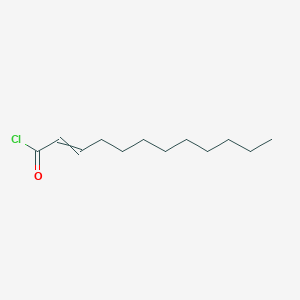
![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
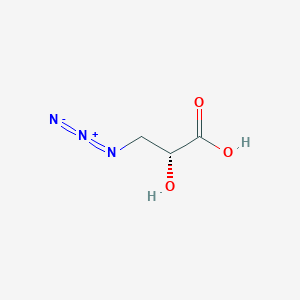

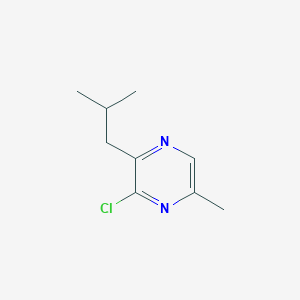
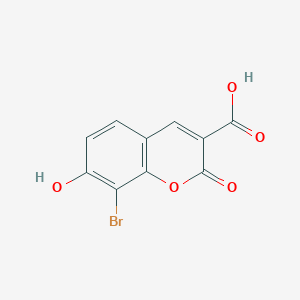
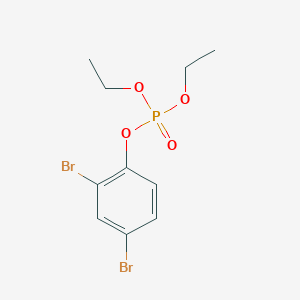
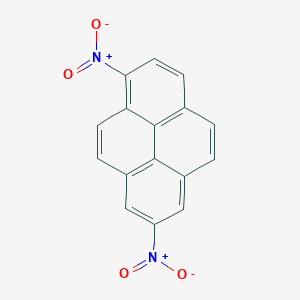
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
phosphanium bromide](/img/structure/B14307084.png)

